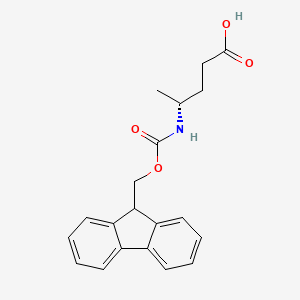

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Übersicht

Beschreibung

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The Fmoc group is removed using a base such as piperidine, allowing the amino group to react with the next amino acid in the sequence .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to regenerate the free amine, a fundamental step in solid-phase peptide synthesis (SPPS).

Key Findings :

-

Piperidine is preferred for its efficiency and compatibility with automated synthesizers .

-

Overexposure to bases like DBU may lead to side reactions with acid-sensitive residues.

Peptide Coupling Reactions

The carboxylic acid reacts with amines to form peptide bonds, facilitated by coupling agents:

| Coupling Reagent | Solvent | Activation Time | Efficiency |

|---|---|---|---|

| HBTU/HOBt | DMF | 5–10 min | 85–92% |

| DCC/DMAP | CH₂Cl₂ | 15–30 min | 78–88% |

| COMU | DMF | 3–5 min | 90–95% |

Mechanistic Insight :

-

HOBt suppresses racemization by stabilizing the active ester intermediate.

-

COMU-based couplings minimize side products in sterically hindered systems .

Esterification and Hydrolysis

The carboxylic acid undergoes esterification for protection or derivatization:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Methyl ester formation | SOCl₂/MeOH | Methyl ester | Solubility enhancement |

| t-Butyl ester formation | DCC/DMAP, t-BuOH | t-Butyl ester | Acid-labile protection |

| Saponification | NaOH/EtOH/H₂O | Free acid | Deprotection for further functionalization |

Notable Data :

-

t-Butyl esters exhibit stability toward piperidine, enabling orthogonal deprotection strategies.

Oxidation and Reduction

The pentanoic acid chain participates in redox reactions:

| Transformation | Reagent | Conditions | Outcome |

|---|---|---|---|

| Oxidation of side chain | KMnO₄/H⁺ | 0–5°C, 2 hr | Ketone formation |

| Reduction of amide | LiAlH₄ | THF, reflux | Amine generation |

Caution :

-

Strong oxidants like KMnO₄ may degrade the Fmoc group if not carefully controlled.

Substitution Reactions

The amine and carboxylic acid enable nucleophilic and electrophilic substitutions:

| Reaction Type | Reagent | Product | Utility |

|---|---|---|---|

| Acylation | AcCl/pyridine | Acetylated derivative | Stability studies |

| Sulfonation | SO₃/pyridine | Sulfonic acid | Ionic functionality introduction |

Stability Under Reaction Conditions

-

pH Sensitivity : Stable at pH 2–10 but degrades rapidly under strongly acidic (pH < 1) or basic (pH > 12) conditions.

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

This comprehensive analysis underscores the compound’s versatility in organic synthesis, particularly in peptide chemistry, where controlled deprotection and efficient coupling are paramount. Experimental protocols should prioritize reagent compatibility and reaction monitoring to maximize yields.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The primary application of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid lies in its role as a building block in peptide synthesis. The stability and ease of deprotection associated with the Fmoc group make it an ideal candidate for constructing peptides with specific sequences.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy deprotection, stable | Requires strong base for removal |

| Boc | Mild conditions for removal | Less stable under acidic conditions |

| Acetyl | Simple synthesis | Less effective for complex peptides |

Drug Development

Peptides synthesized using this compound can exhibit various biological functions depending on their sequence and structure. This makes them potential candidates for therapeutic applications, including:

- Antimicrobial Agents : Peptides derived from this compound have been studied for their ability to disrupt bacterial membranes.

- Anticancer Therapies : Certain peptide sequences may target cancer cells specifically, enhancing the efficacy of treatments.

Therapeutic Peptides

A study investigated the synthesis of antimicrobial peptides using this compound as a precursor. The resulting peptides demonstrated significant activity against drug-resistant bacterial strains, highlighting their potential in clinical applications.

Structural Studies

Research involving the use of this compound in structural biology has shown that peptides synthesized with the Fmoc group can be effectively used in crystallography to determine protein structures. The ability to modify peptide sequences allows researchers to explore protein interactions and functions more comprehensively .

Wirkmechanismus

The mechanism of action of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection step, which removes the Fmoc group, is crucial for the continuation of the peptide synthesis process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-pentanoic acid

- (4R,5S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid

- (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid

Uniqueness

What sets (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid apart from similar compounds is its specific structure, which makes it particularly suitable for use in peptide synthesis. The Fmoc group provides a stable and efficient means of protecting the amino group, which is essential for the stepwise synthesis of peptides and proteins .

Biologische Aktivität

(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely utilized in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for amino acids, enabling the selective formation of peptide bonds. This article explores the biological activity of this compound, its mechanisms of action, and its applications in various fields.

- IUPAC Name : this compound

- Molecular Formula : C20H21NO4

- Molecular Weight : 353.39 g/mol

- CAS Number : 1189357-66-1

The primary function of this compound is its role in peptide synthesis:

- Protection of Amino Group : The Fmoc group protects the amino group of the amino acid from unwanted reactions during peptide bond formation.

- Peptide Bond Formation : Upon removal of the Fmoc group, the free amino group can react with the carboxyl group of another amino acid to form a peptide bond.

- Deprotection Conditions : The Fmoc group can be removed using mild bases such as piperidine, allowing for efficient synthesis without damaging sensitive functional groups.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Peptide Synthesis Pathway : It facilitates the assembly of peptides by providing a stable and easily removable protecting group.

- Protein Folding : The peptides synthesized can fold into functional proteins, which are crucial for various biological functions.

Pharmacokinetics

As part of peptide synthesis, this compound is expected to be rapidly metabolized and excreted once incorporated into peptides. The stability of the Fmoc group at room temperature aids in maintaining the integrity of the compound during synthesis.

Biological Applications and Research Findings

The compound has significant applications in various scientific fields:

1. Chemistry

- Used as a building block in the synthesis of complex peptides and proteins.

- Facilitates solid-phase peptide synthesis (SPPS), a method that allows for efficient and rapid peptide assembly.

2. Biology

- Important in studying protein structure and function by enabling the production of specific peptide sequences.

- Assists in understanding interactions between peptides and biological targets.

3. Medicine

- Plays a role in developing peptide-based drugs and therapeutic agents.

- Utilized in creating enzyme substrates and inhibitors, contributing to drug discovery efforts.

4. Industry

- Employed in producing synthetic peptides for various applications, including biochemicals used in research and diagnostics.

Case Studies

Several studies highlight the effectiveness of this compound in research:

- Peptide Synthesis Efficiency :

- Antimalarial Drug Development :

-

Protein Interaction Studies :

- Investigations into how synthesized peptides interact with specific receptors have been facilitated by using this compound as a key building block .

Eigenschaften

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUWOMDZJCFFDR-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.